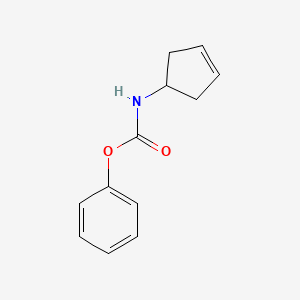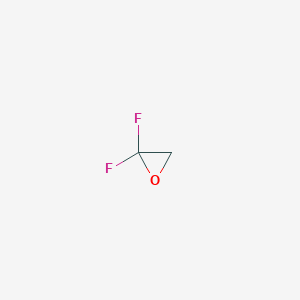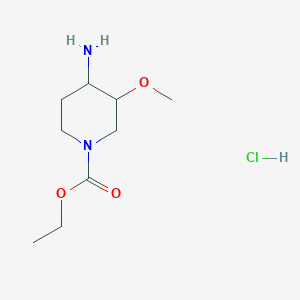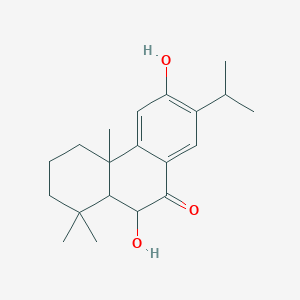
H-Tyr(PO3H2)-Val-Asn-Val-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” is a synthetic peptide designed to interact with the SH2 domain of the growth factor receptor-bound protein 2 (Grb2). This interaction is crucial in cellular signaling pathways, particularly those involved in cell growth, differentiation, and survival. The ligand contains a phosphorylated tyrosine residue, which is essential for its binding affinity and specificity to the SH2 domain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Phosphorylation: The tyrosine residue is phosphorylated using a phosphoramidite reagent.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” undergoes several types of chemical reactions:
Phosphorylation: The addition of a phosphate group to the tyrosine residue.
Dephosphorylation: The removal of the phosphate group, often catalyzed by phosphatases.
Peptide Bond Formation: The formation of amide bonds between amino acids during synthesis.
Common Reagents and Conditions
Phosphorylation: Phosphoramidite reagents, typically in the presence of a base such as diisopropylethylamine (DIPEA).
Dephosphorylation: Phosphatases such as alkaline phosphatase.
Peptide Bond Formation: Coupling reagents like DIC and HOBt.
Major Products Formed
Phosphorylated Peptide: The primary product with a phosphorylated tyrosine residue.
Dephosphorylated Peptide: A secondary product formed under dephosphorylation conditions.
科学研究应用
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigates cellular signaling pathways involving the Grb2 protein.
Medicine: Potential therapeutic agent targeting signaling pathways in diseases such as cancer.
Industry: Utilized in the development of diagnostic assays and research tools.
作用机制
The ligand exerts its effects by binding to the SH2 domain of the Grb2 protein. This binding is mediated by the phosphorylated tyrosine residue, which interacts with specific amino acid residues in the SH2 domain. The binding event triggers downstream signaling pathways involved in cell growth and differentiation. The molecular targets include receptor tyrosine kinases and other signaling proteins.
相似化合物的比较
Similar Compounds
Phosphopeptides: Peptides containing phosphorylated serine or threonine residues.
Non-phosphorylated Peptides: Peptides lacking the phosphate group on the tyrosine residue.
Uniqueness
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” is unique due to its specific interaction with the Grb2 SH2 domain, mediated by the phosphorylated tyrosine residue. This specificity distinguishes it from other phosphopeptides and non-phosphorylated peptides, making it a valuable tool in studying Grb2-mediated signaling pathways.
属性
分子式 |
C23H36N5O10P |
|---|---|
分子量 |
573.5 g/mol |
IUPAC 名称 |
2-[[4-amino-2-[[2-[[2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N5O10P/c1-11(2)18(22(32)26-16(10-17(25)29)21(31)28-19(12(3)4)23(33)34)27-20(30)15(24)9-13-5-7-14(8-6-13)38-39(35,36)37/h5-8,11-12,15-16,18-19H,9-10,24H2,1-4H3,(H2,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)(H2,35,36,37) |
InChI 键 |
LFCOMFIDVQJRLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)
![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)

![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
